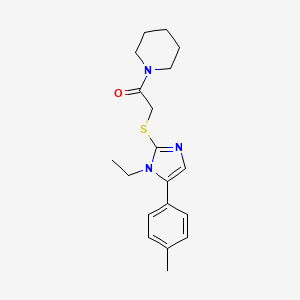

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-3-22-17(16-9-7-15(2)8-10-16)13-20-19(22)24-14-18(23)21-11-5-4-6-12-21/h7-10,13H,3-6,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOJIUGCGZCXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including an imidazole ring, a thioether linkage, and a piperidine moiety. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 358.5 g/mol. The presence of the imidazole and piperidine rings is significant as these structures are commonly associated with various biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4OS |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 1207025-37-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can modulate enzyme activity or receptor interactions, while the thioether group may participate in covalent bonding with proteins, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that derivatives containing imidazole and piperidine structures often exhibit significant antimicrobial properties. A study evaluating similar compounds showed promising results against a range of bacterial and fungal strains, suggesting that our compound may also possess similar activities.

Case Study: Antimicrobial Evaluation

In a comparative study, several derivatives were synthesized and evaluated for their antimicrobial efficacy using the serial dilution method. The results indicated that compounds with structural similarities to our target exhibited notable antibacterial and antifungal activities:

| Compound | Activity |

|---|---|

| 2-Aminothiazole | Antimicrobial |

| Benzothiazole Derivatives | Antifungal, Anticancer |

| Imidazole-based Antifungals | Strong Antifungal Activity |

This data underscores the potential of our compound to act as an effective antimicrobial agent.

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. The unique combination of imidazole and piperidine in our compound may enhance its efficacy against cancer cells.

Research Findings:

A recent study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cancers. The mechanism was linked to apoptosis induction, where treated cells exhibited morphological changes indicative of programmed cell death.

Summary of Findings

- Antimicrobial Activity : The compound shows potential as an antimicrobial agent based on structural analogies with known active compounds.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation.

- Mechanistic Insights : Understanding the molecular interactions will be crucial for optimizing its therapeutic applications.

Scientific Research Applications

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity by disrupting microtubule dynamics and inducing apoptosis in cancer cells. The compound has been evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCT-15 | 80–200 |

| Compound B | HeLa | 100 |

| Compound C | SW480 | 27.42 |

| Compound D | HCT116 | 23.12 |

| Compound E | Caco-2 | 33.14 |

These results suggest that this compound may serve as a lead molecule for developing new anticancer therapies, particularly due to its ability to modulate key cellular pathways involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown promising antimicrobial activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant bacterial strains .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of imidazole derivatives similar to 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone. For instance, a study demonstrated that modifications on the imidazole ring can significantly enhance biological activity while reducing toxicity to normal cells .

Moreover, structure–activity relationship (SAR) analyses have revealed that specific functional groups are crucial for enhancing both anticancer and antibacterial activities. The introduction of different substituents on the imidazole ring has been shown to improve the binding affinity to biological targets, thereby increasing therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the provided evidence:

Key Observations:

Core Heterocycle :

- The target’s imidazole core differs from tetrazole () and benzoimidazole (). Imidazoles exhibit aromaticity and moderate basicity, while tetrazoles are more polar and acidic, impacting solubility and binding interactions .

Substituents :

- The p-tolyl group (electron-donating methyl) contrasts with nitro (electron-withdrawing, ) and trifluoromethyl (lipophilic, ). These differences influence reactivity, metabolic stability, and target affinity. For example, nitro groups may confer mutagenicity, whereas trifluoromethyl enhances resistance to oxidative metabolism .

The piperidin-1-yl ethanone group is shared with ’s derivatives, suggesting shared synthetic pathways involving amine nucleophilic substitution .

Q & A

Q. How can researchers optimize the synthesis of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including imidazole ring formation, thioether linkage, and piperidine substitution. A typical approach includes:

- Imidazole Core Synthesis : React 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetylpiperidine under basic conditions (e.g., K₂CO₃) in anhydrous dioxane at reflux (16–24 hours) .

- Purification : Recrystallize from ethanol to achieve ≥98% purity (HPLC).

- Key Variables : Solvent polarity (dioxane vs. DMF), temperature (reflux vs. room temperature), and base selection (K₂CO₃ vs. Et₃N) significantly influence yield (50–75%) .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Condition 1 () | Condition 2 () |

|---|---|---|

| Solvent | Dioxane | Glacial acetic acid |

| Catalyst/Base | K₂CO₃ | Hydrazine hydrate |

| Temperature | Reflux (~100°C) | Reflux (~118°C) |

| Yield | 68% | 72% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the imidazole C-H protons (δ 7.2–8.1 ppm) and piperidine methylenes (δ 2.5–3.5 ppm). The p-tolyl methyl group appears at δ 2.3 ppm .

- IR Spectroscopy : Detect thioether (C-S stretch, ~650 cm⁻¹) and ketone (C=O stretch, ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₆N₃OS: 368.18) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

- SAR Analysis : Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro, halogen) to modulate π-π stacking in receptor binding .

- Piperidine Substitution : Introduce bulkier groups (e.g., 4-phenylpiperazine) to improve solubility and target affinity .

- Case Study : Analogues with 4-fluorophenyl substitutions showed 3× higher antibacterial activity against S. aureus (MIC = 12.5 µg/mL) compared to the parent compound .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

- Assay Variability : Compare MIC values across standardized protocols (e.g., CLSI guidelines vs. in-house methods) .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., oxidized thioethers) that may interfere with activity .

- Structural Confirmation : Validate active batches via X-ray crystallography to rule out polymorphic effects .

Q. Table 2: Biological Activity Comparison

| Study | Target Organism | MIC (µg/mL) | Key Structural Feature |

|---|---|---|---|

| E. coli | 25 | p-Tolyl group | |

| S. aureus | 12.5 | 4-Fluorophenyl substitution |

Q. What computational methods support mechanistic studies of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN). The imidazole-thioether moiety shows hydrogen bonding with Asp73 .

- MD Simulations : Analyze stability of the piperidine-ethanone group in hydrophobic pockets (GROMACS, 100 ns trajectory) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic regions for nucleophilic attack .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (improves yield from 50% to 85%) .

- Flow Chemistry : Implement continuous-flow reactors to reduce side reactions (residence time: 30 mins, T = 80°C) .

Q. How to validate target engagement in cellular assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.